molecular formula C14H14ClN3 B4475867 4-(4-Chlorophenyl)-2-(pyrrolidin-1-yl)pyrimidine

4-(4-Chlorophenyl)-2-(pyrrolidin-1-yl)pyrimidine

Cat. No.: B4475867
M. Wt: 259.73 g/mol
InChI Key: NXLUXCLFDGYHQA-UHFFFAOYSA-N
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Description

4-(4-Chlorophenyl)-2-(pyrrolidin-1-yl)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a 4-chlorophenyl group and a pyrrolidin-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chlorophenyl)-2-(pyrrolidin-1-yl)pyrimidine typically involves the reaction of 4-chlorobenzaldehyde with pyrrolidine and a suitable pyrimidine precursor. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity. The final product is typically purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

4-(4-Chlorophenyl)-2-(pyrrolidin-1-yl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Formation of corresponding pyrimidine N-oxide.

    Reduction: Formation of the reduced pyrimidine derivative.

    Substitution: Formation of substituted pyrimidine derivatives with various functional groups.

Scientific Research Applications

4-(4-Chlorophenyl)-2-(pyrrolidin-1-yl)pyrimidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 4-(4-Chlorophenyl)-2-(pyrrolidin-1-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-6-(pyrrolidin-1-yl)pyrimidine
  • 4-Chloro-2-(pyrrolidin-1-yl)pyrimidine

Uniqueness

4-(4-Chlorophenyl)-2-(pyrrolidin-1-yl)pyrimidine is unique due to the presence of both the 4-chlorophenyl and pyrrolidin-1-yl groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-(4-chlorophenyl)-2-pyrrolidin-1-ylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClN3/c15-12-5-3-11(4-6-12)13-7-8-16-14(17-13)18-9-1-2-10-18/h3-8H,1-2,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXLUXCLFDGYHQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC=CC(=N2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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